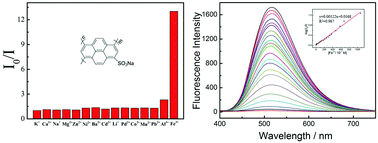A reusable fluorescent sensor from electrosynthesized water-soluble oligo(1-pyrenesulfonic acid) for effective detection of Fe3+†
New Journal of Chemistry Pub Date: 2018-11-08 DOI: 10.1039/C8NJ05000G
Abstract
Owing to their excellent fluorescence properties and molecular wire signal amplification effect, water-soluble conjugated oligo-/polymer-based fluorescent sensors have been used for the detection of various metal ions, some of which have already been used in real applications in aqueous environments and biological systems. Herein, we synthesize water-soluble oligo(1-pyrenesulfonic acid) by one-step electropolymerization in boron trifluoride diethyl etherate (BFEE). This oligomer is demonstrated to be an excellent blue light-emitter with a high fluorescence quantum yield of approximately 0.68 in deionized water. We further find that oligo(1-pyrenesulfonic acid) can be employed to effectively detect Fe3+ in aqueous solution due to the aggregation fluorescence quenching of its oligomer chains. Minute sensing analytical results indicate that the oligomer displays good selectivity and a low detection limit (1.00 × 10−7 M), which are better than those of its monomer 1-pyrenesulfonic acid. Moreover, the fluorescence quenching of the oligomer can be recovered by introducing phosphates with outstanding reversibility (97% of its original intensity). With these results, electrosynthesized oligo(1-pyrenesulfonic acid) will be a good candidate for the determination of Fe3+ in aqueous solution.


Recommended Literature
- [1] A titrimetric method for determining total sulphur in mineral soils
- [2] Front cover
- [3] Innovative route for the preparation of high-performance polyolefin materials based on unique dendrimeric silica particles†
- [4] Back cover
- [5] Hydrogen-bonding-induced colorimetric detection of melamine based on the peroxidase activity of gelatin-coated cerium oxide nanospheres†
- [6] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†
- [7] NIR-emissive iridium(iii) corrole complexes as efficient singlet oxygen sensitizers†
- [8] Hydrogen storage characteristics of Li and Na decorated 2D boron phosphide†
- [9] One-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridineligands: redox and photophysical properties of their ruthenium(ii) complexes
- [10] Nickelocene-mediating sensor for hydrogen peroxide based on bioelectrocatalytic reduction of hydrogen peroxide

Journal Name:New Journal of Chemistry
Research Products
-
2-(Trifluoromethyl)phenothiazine
CAS no.: 92-30-8
-
CAS no.: 470-17-7
-
CAS no.: 452-68-6
-
CAS no.: 88-09-5
-
CAS no.: 118-72-9
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 4013-72-3









